molecular formula C22H18N2O2 B2683452 (3Z)-3-[(2-methylphenyl)methoxyimino]-1-phenylindol-2-one CAS No. 478261-39-1

(3Z)-3-[(2-methylphenyl)methoxyimino]-1-phenylindol-2-one

Cat. No. B2683452
CAS RN: 478261-39-1
M. Wt: 342.398
InChI Key: MXJFJSGNKHJSNC-LNVKXUELSA-N
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Description

(3Z)-3-[(2-methylphenyl)methoxyimino]-1-phenylindol-2-one, also known as MMPI, is a chemical compound that has been the subject of several scientific studies due to its potential applications in various fields. MMPI is a member of the indole family and has a unique molecular structure that makes it an attractive candidate for research.

Scientific Research Applications

Structural Analysis and Synthesis

Research on compounds with structures similar to "(3Z)-3-[(2-methylphenyl)methoxyimino]-1-phenylindol-2-one" focuses on their synthesis and structural analysis. For instance, studies on the synthesis and x-ray structural investigation of related compounds provide valuable insights into their molecular architecture and potential reactivity (P. Gluziński et al., 1991). These studies lay the groundwork for understanding how such molecules can be synthesized and manipulated for various applications, including materials science, catalysis, and organic synthesis.

Theoretical and Experimental Studies

Further, theoretical and experimental studies on electronic structure, co-crystallization, and intramolecular proton transfer of similar compounds (B. Koşar et al., 2011) shed light on their electronic properties and behavior. This is crucial for applications in electronic materials, sensors, and as intermediates in organic synthesis, where the electronic properties of such compounds can be exploited.

Molecular Interactions and Reactivity

Studies on the synthesis of novel indole-benzimidazole derivatives (Xin-ying Wang et al., 2016) and other related reactions highlight the reactivity and potential for creating complex heterocyclic structures. These structures are of interest in developing new materials, pharmaceuticals, and agrochemicals due to their unique biological and chemical properties.

Inhibition of Tubulin Polymerization

Research on methoxy-substituted 3-formyl-2-phenylindoles (R. Gastpar et al., 1998) demonstrates the biological relevance of compounds with similar structural features, particularly in the context of inhibiting tubulin polymerization. This could indicate potential research applications in studying cellular processes and developing anticancer strategies.

properties

IUPAC Name

(3Z)-3-[(2-methylphenyl)methoxyimino]-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-16-9-5-6-10-17(16)15-26-23-21-19-13-7-8-14-20(19)24(22(21)25)18-11-3-2-4-12-18/h2-14H,15H2,1H3/b23-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJFJSGNKHJSNC-LNVKXUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CO/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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